molecular formula C13H17ClN2O3S B12482953 N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide

N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide

Cat. No.: B12482953
M. Wt: 316.80 g/mol
InChI Key: PLBCXIQIXCACES-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide is a chemical compound with a unique structure that includes a tert-butylsulfanyl group, a chloro group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-chloro-4-nitrobenzoic acid. This intermediate is then reacted with N-[2-(tert-butylsulfanyl)ethyl]amine under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent binding with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The tert-butylsulfanyl group may enhance the compound’s stability and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]benzamide
  • N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
  • N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C13H17ClN2O3S/c1-13(2,3)20-7-6-15-12(17)10-5-4-9(16(18)19)8-11(10)14/h4-5,8H,6-7H2,1-3H3,(H,15,17)

InChI Key

PLBCXIQIXCACES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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